molecular formula C17H15ClO2 B2377113 (2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 57076-87-6

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2377113
CAS No.: 57076-87-6
M. Wt: 286.76
InChI Key: BHSGVFFDBSTANJ-LFYBBSHMSA-N
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Description

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-ethoxyphenyl group attached to the prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality. The use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the compound’s aromatic rings may facilitate binding to hydrophobic pockets in target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-2-20-16-10-6-14(7-11-16)17(19)12-5-13-3-8-15(18)9-4-13/h3-12H,2H2,1H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSGVFFDBSTANJ-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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